p-Menthane

Description

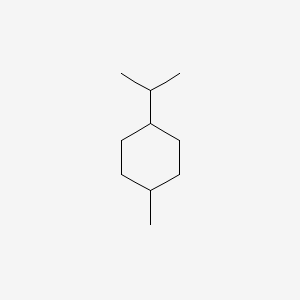

This compound is a terpenoid fundamental parent and a monoterpene.

This compound is a natural product found in Juniperus drupacea and Juniperus communis with data available.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJYNSNXFXLKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025530, DTXSID30884219, DTXSID50883709 | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8039 AT 20 °C/4 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.69 [mmHg] | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |

| Record name | P-MENTHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20589 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-p-Menthane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isopropyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-isopropyl-4-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Menthane, tetradehydro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-89.84 °C, -87.6 °C | |

| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of p-Menthane

Abstract

p-Menthane, a saturated monoterpene hydrocarbon, serves as the fundamental backbone for a wide array of naturally occurring and synthetic compounds of significant interest in medicinal chemistry and materials science. Its formal name, 1-isopropyl-4-methylcyclohexane, describes a cyclohexane ring substituted at positions 1 and 4, giving rise to geometric isomerism and complex conformational behaviors.[1][2] A comprehensive understanding of the stereochemical nuances of the this compound scaffold is paramount for elucidating structure-activity relationships (SAR) and designing novel molecules with targeted biological activities. This guide provides a detailed exploration of the chemical structure, stereoisomers (cis and trans), and conformational dynamics of this compound, offering field-proven insights into the principles governing its three-dimensional architecture and stability.

The this compound Core Structure: Nomenclature and Foundation

The foundational structure of this compound is a cyclohexane ring bearing a methyl group and an isopropyl group in a para (1,4) arrangement.[1] According to IUPAC nomenclature, the systematic name is 1-isopropyl-4-methylcyclohexane.[1][2] The numbering of the cyclohexane ring begins at the carbon atom bearing the isopropyl group, proceeding around the ring to assign the methyl group to position 4. This parent hydrocarbon is the saturated analog of several important terpenes, including limonene and p-cymene, and can be synthesized through their catalytic hydrogenation.[2][3]

The presence of two stereogenic centers at the C1 and C4 positions means that this compound can exist as two distinct diastereomers: cis and trans. These isomers are not mirror images and thus have different physical and chemical properties.

-

cis-p-Menthane : The methyl and isopropyl groups are on the same face of the cyclohexane ring.[4]

-

trans-p-Menthane : The methyl and isopropyl groups are on opposite faces of the ring.

The interplay between these substituents dictates the molecule's preferred three-dimensional shape, a critical factor for molecular recognition in biological systems.

Caption: 2D structures of cis and trans-p-menthane isomers.

Conformational Analysis: The Chair Conformation and Steric Hindrance

To truly understand the stereochemistry of this compound, one must analyze its non-planar, three-dimensional chair conformations. The cyclohexane ring is not flat; it predominantly adopts a strain-free "chair" conformation that allows substituents to occupy either an axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) position.[5] The key principle governing stability is that bulky substituents preferentially occupy the equatorial position to minimize unfavorable steric interactions, known as 1,3-diaxial interactions, with other axial atoms.[6]

Conformational Equilibrium of cis-p-Menthane

For the cis isomer, one substituent must be axial and the other equatorial in any given chair conformation. This leads to a dynamic equilibrium between two chair conformers through a process called a "ring flip."

-

Conformer A : Isopropyl group is equatorial; methyl group is axial.

-

Conformer B : Isopropyl group is axial; methyl group is equatorial.

The steric bulk of a substituent determines the energetic penalty of placing it in an axial position. The isopropyl group is significantly larger than the methyl group.[6] Consequently, the conformation that places the bulkier isopropyl group in the more spacious equatorial position (Conformer A) is substantially more stable and predominates at equilibrium.[5][7]

Caption: Ring-flip equilibrium for cis-p-menthane.

Conformational Equilibrium of trans-p-Menthane

The trans isomer presents a different scenario. Its two chair conformers are:

-

Conformer C : Both isopropyl and methyl groups are equatorial (diequatorial).

-

Conformer D : Both isopropyl and methyl groups are axial (diaxial).

The diaxial conformation (Conformer D) suffers from severe 1,3-diaxial steric strain from both substituents. In contrast, the diequatorial conformation (Conformer C) places both groups in the favored equatorial positions, minimizing steric clash.[5] As a result, the diequatorial conformer is overwhelmingly more stable, and the equilibrium lies almost entirely to its side. This makes trans-p-menthane, specifically its diequatorial conformer, the most stable of all this compound stereoisomers.[5]

Caption: Ring-flip equilibrium for trans-p-menthane.

Summary of Stereoisomer Properties

The conformational preferences directly impact the overall energy and properties of the this compound isomers.

| Isomer | Most Stable Conformation | Substituent Positions | Relative Stability |

| cis-p-Menthane | Chair | 1-Isopropyl (equatorial), 4-Methyl (axial) | Less Stable |

| trans-p-Menthane | Chair | 1-Isopropyl (equatorial), 4-Methyl (equatorial) | Most Stable |

Relevance in Drug Discovery and Chemical Synthesis

The principles governing this compound stereochemistry are not merely academic; they are critical in the development of pharmaceuticals and other bioactive compounds. A prominent example is This compound-3,8-diol (PMD) , a highly effective insect repellent derived from the essential oil of Corymbia citriodora.[8][9] PMD has three stereocenters, leading to eight possible stereoisomers.[8][9]

While studies have shown that all four stereoisomers of the related this compound-3,8-diol are effective repellents against Anopheles gambiae mosquitoes, the specific stereochemistry can profoundly influence other biological activities, receptor binding affinity, and metabolic pathways.[10][11] The ability to selectively synthesize a single, desired stereoisomer is a cornerstone of modern drug development.

Exemplary Protocol: Synthesis of this compound-3,8-diols (PMD)

The most common synthesis of PMD isomers proceeds via an acid-catalyzed intramolecular Prins reaction of citronellal.[8] This protocol provides a mixture of cis and trans isomers.

Objective: To synthesize a mixture of cis- and trans-p-menthane-3,8-diols from (+)-citronellal.

Methodology:

-

Reaction Setup: To a 250 mL two-necked flask, add 25 g of Eucalyptus citriodora essential oil (rich in citronellal).

-

Acid Catalyst Addition: Introduce a catalytic amount of 0.25% sulfuric acid while stirring.

-

Reaction Conditions: Maintain the reaction mixture at 50°C with continuous stirring for 5-11 hours.[10] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Neutralization: Upon completion, carefully neutralize the mixture with a 10% aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the product into a non-polar organic solvent, such as n-hexane. Collect the organic layer.

-

Washing: Wash the organic extract with distilled water to remove any remaining salts.

-

Purification: The crude product can be purified by crystallization from n-heptane at low temperatures (e.g., -20°C to -50°C) to yield the crystalline PMD diols.[12]

-

Characterization: The structure and ratio of the resulting cis- and trans-PMD isomers are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[10]

This synthesis highlights how a single precursor can generate multiple stereoisomers, underscoring the need for precise stereochemical control and analysis in the development of bioactive molecules based on the this compound scaffold.

Conclusion

The this compound structure, while simple in its composition, provides a powerful model for understanding the fundamental principles of stereoisomerism and conformational analysis in cyclic systems. The distinction between the cis and trans isomers, and more importantly, the energetic consequences of their respective chair conformations, are dictated by well-understood steric principles. The diequatorial conformation of trans-p-menthane stands as the most stable arrangement, a fact that has significant implications for the design and synthesis of its numerous derivatives. For professionals in drug development, a firm grasp of these stereochemical concepts is indispensable for creating potent, selective, and safe therapeutic agents.

References

[13] ResearchGate. (n.d.). The four (4R)-p-menthane-1,2,8-triols. Retrieved from researchgate.net. [12] ACS Publications. (2000). A Practical and Efficient Synthesis of this compound-3,8-diols. Retrieved from pubs.acs.org. [10] E3S Web of Conferences. (n.d.). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. Retrieved from e3s-conferences.org. [1] PubChem. (n.d.). 1-Methyl-4-isopropylcyclohexane. Retrieved from pubchem.ncbi.nlm.nih.gov. [8] Benchchem. (n.d.). An In-depth Technical Guide to the Stereoisomers of this compound-3,8-diol: Properties, Synthesis, and Biological Activities. Retrieved from benchchem.com. [14] ResearchGate. (n.d.). Spatial representation of the cis and trans isomers of this compound diamine, diisocyanate, and dicarbamate components. Retrieved from researchgate.net. [15] YouTube. (2020, August 18). Isomers of Pentane and their IUPAC Names. Retrieved from youtube.com. [7] YouTube. (2015, June 25). Answer Video Chap 3 Conformation Problem. Retrieved from youtube.com. [2] Wikipedia. (2025, August 23). This compound. Retrieved from en.wikipedia.org. [16] PubMed. (2013). In silico stereo-electronic analysis of PMD (this compound-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents. Retrieved from pubmed.ncbi.nlm.nih.gov. [11] PubMed. (n.d.). Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae). Retrieved from pubmed.ncbi.nlm.nih.gov. [17] ResearchGate. (n.d.). Chemical structures of this compound type monoterpenoids. Retrieved from researchgate.net. [4] NIST WebBook. (n.d.). Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis-. Retrieved from webbook.nist.gov. [6] Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from chem.libretexts.org. [18] eCampusOntario Pressbooks. (n.d.). 20.3 Isomers of Alkanes and IUPAC Nomenclature. Retrieved from ecampusontario.pressbooks.pub. [19] PubChem. (n.d.). trans-p-Menthane-1,7,8-triol 8-glucoside. Retrieved from pubchem.ncbi.nlm.nih.gov. [20] PubMed. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Retrieved from pubmed.ncbi.nlm.nih.gov. [21] Technology Networks. (2008, July 3). Analysis of in silico stereoelectronic properties of PMD (this compound-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. Retrieved from technologynetworks.com. [3] ChemicalBook. (2025, July 16). This compound. Retrieved from chemicalbook.com. [22] IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from acdlabs.com. [5] Homework.Study.com. (n.d.). Draw and explain: Which compound is more stable? a) cis-1-isopropyl-4-methylcyclohexane b).... Retrieved from homework.study.com. [23] Acta Scientific. (2025, January 27). Structure-Repellence Potential of Stereoisomers of Menthane-Diol and Analogues against the Brown Ear tick (Rhipicephalus appendi). Retrieved from actascientific.com. [24] FooDB. (n.d.). Showing Compound (1R,2R,4R,8S)-p-Menthane-1,2,8,9-tetrol (FDB019646). Retrieved from foodb.ca. [25] Pearson+. (n.d.). Draw the most stable chair conformation of the following substituted cyclohexane: cis-1-Isopropyl-4-methylcyclohexane. Retrieved from pearson.com. [26] MedchemExpress.com. (n.d.). cis-p-Menthan-1,8-diol. Retrieved from medchemexpress.com. [27] MSU chemistry. (n.d.). Organic Nomenclature. Retrieved from www2.chemistry.msu.edu. [28] Student Doctor Network Forums. (2015, September 2). (Figure in Thread) Most stable chair conformation of cis-1-tert-isopropyl-4-methylcyclohexane. Retrieved from forums.studentdoctor.net. [29] University of Puget Sound. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from soundideas.pugetsound.edu. [9] Wikipedia. (n.d.). This compound-3,8-diol. Retrieved from en.wikipedia.org. [30] HMDB. (n.d.). Showing metabocard for trans-p-Menthane-1,8-diol (HMDB0035595). Retrieved from hmdb.ca. [31] Kenyatta University. (n.d.). Repellent Activities of Stereoisomers of this compound-3,8-diols Against Anopheles gambiae (Diptera). Retrieved from ir-library.ku.ac.ke. [32] Santa Cruz Biotechnology. (n.d.). trans-p-Menthane-3,8-diol. Retrieved from scbt.com. [33] ResearchGate. (n.d.). Conformations of normal pentane: ( tt ) trans - trans [180 ° , 180 ° ];.... Retrieved from researchgate.net.

Sources

- 1. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 99-82-1 [chemicalbook.com]

- 4. Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- [webbook.nist.gov]

- 5. homework.study.com [homework.study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound-3,8-diol - Wikipedia [en.wikipedia.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Repellent activities of stereoisomers of this compound-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. In silico stereo-electronic analysis of PMD (this compound-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. trans-p-Menthane-1,7,8-triol 8-glucoside | C16H30O8 | CID 85216187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of in silico stereoelectronic properties of PMD (this compound-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity | Technology Networks [technologynetworks.com]

- 22. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 23. actascientific.com [actascientific.com]

- 24. Showing Compound (1R*,2R*,4R*,8S*)-p-Menthane-1,2,8,9-tetrol (FDB019646) - FooDB [foodb.ca]

- 25. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Organic Nomenclature [www2.chemistry.msu.edu]

- 28. forums.studentdoctor.net [forums.studentdoctor.net]

- 29. cuyamaca.edu [cuyamaca.edu]

- 30. hmdb.ca [hmdb.ca]

- 31. ir-library.ku.ac.ke [ir-library.ku.ac.ke]

- 32. scbt.com [scbt.com]

- 33. researchgate.net [researchgate.net]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of p-Menthane Compounds

Preamble: The Significance of p-Menthane Monoterpenoids

The this compound class of monoterpenoids represents a cornerstone of natural product chemistry, with its members exhibiting a vast spectrum of biological activities and commercial applications. These C10 isoprenoids, characterized by a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively, are integral to the pharmaceutical, food, and cosmetic industries.[1][2] Well-known compounds such as the cooling agent menthol, the fragrance staple limonene, and the carminative carvone are all members of this versatile family.[2][3] Their synthesis in nature occurs within specialized plant structures like glandular trichomes, secretory cavities, and root resin ducts.[2][3][4] This guide offers a technical exploration of the primary botanical sources of this compound compounds and elucidates the methodologies for their isolation, providing a framework for researchers and drug development professionals to harness these valuable natural products.

Part I: A Survey of Natural Sources

This compound monoterpenes are predominantly found as constituents of essential oils across a diverse range of plant families.[5] The specific composition and yield of these compounds are influenced by factors such as plant species, geographical location, climate, and harvesting time.

Prominent Botanical Families and Representative Species

The following table summarizes key plant families and species known for their significant this compound content.

| Plant Family | Genus/Species | Primary this compound Compounds | Typical Location in Plant |

| Lamiaceae | Mentha spp. (e.g., M. piperita, M. spicata, M. arvensis, M. canadensis) | Menthol, Menthone, Pulegone, Carvone, Limonene, this compound-1,3,8-triol | Leaves, Aerial parts[3][6][7][8] |

| Calamintha nepeta | Pulegone | Leaves | |

| Rosmarinus officinalis | Camphor, 1,8-Cineole | Leaves | |

| Rutaceae | Citrus spp. (e.g., C. limon, C. sinensis) | Limonene | Fruit peel |

| Myrtaceae | Eucalyptus spp. (e.g., E. citriodora) | Citronellal (precursor to this compound-3,8-diol) | Leaves[9] |

| Apiaceae | Carum carvi (Caraway) | Carvone, Limonene | Seeds |

| Cupressaceae | Juniperus spp. | Sabinene, Limonene, Camphor | Needles[10] |

The biosynthesis of these compounds originates from the universal monoterpene precursor, geranyl diphosphate (GPP).[6] In Mentha species, for instance, GPP is cyclized to form (-)-limonene, which then serves as a critical intermediate for a cascade of enzymatic reactions, including hydroxylations catalyzed by cytochrome P450 monooxygenases, to produce a diverse array of this compound derivatives.[1][6]

Part II: Isolation and Purification Methodologies

The isolation of this compound compounds from their natural matrix is a multi-step process that hinges on the physicochemical properties of the target molecules, such as volatility, polarity, and thermal stability. The choice of methodology is a critical decision driven by the desired purity, yield, and scale of the operation.

Initial Extraction: Liberating the Essential Oil

The first step in isolating this compound compounds is typically the extraction of the essential oil from the plant biomass.

Steam distillation is a widely employed technique for extracting volatile, water-insoluble compounds like many this compound monoterpenes from plant material.[11]

Principle of Operation: This method takes advantage of the fact that the boiling point of a mixture of immiscible liquids (water and the essential oil) is lower than the boiling points of the individual components.[11] Steam is passed through the plant material, causing the volatile this compound compounds to vaporize at temperatures below their decomposition point.[12][13] The resulting vapor mixture is then condensed, and the less dense essential oil separates from the aqueous phase, allowing for easy collection.[13]

Causality Behind Experimental Choice: Steam distillation is favored for its efficiency in extracting thermally sensitive, volatile compounds without the use of organic solvents, resulting in a pure, solvent-free extract.[12][13] It is particularly suitable for large-scale industrial production of essential oils rich in compounds like limonene and menthol.[12]

Experimental Protocol: Steam Distillation of Mentha Leaves

-

Preparation: Freshly harvested Mentha leaves (e.g., 500 g) are placed in a biomass flask. The plant material should not be packed too tightly to allow for even steam penetration.

-

Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, the biomass flask, a condenser, and a receiving vessel (e.g., a separatory funnel or Florentine flask).[14]

-

Distillation: Steam is introduced into the bottom of the biomass flask. The steam permeates the plant material, vaporizing the essential oils.

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water, causing it to condense back into a liquid.[12]

-

Collection: The condensate (hydrosol and essential oil) is collected in the receiving vessel. The essential oil, being less dense than water, will form a layer on top.[13]

-

Separation: Once the distillation is complete (typically after 2-4 hours, when no more oil is observed in the condensate), the essential oil is separated from the aqueous layer.

-

Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

Diagram of the Steam Distillation Workflow

Caption: Workflow for essential oil extraction via steam distillation.

For less volatile or more polar this compound compounds, solvent extraction is a preferred method.[7]

Principle of Operation: This technique relies on the differential solubility of the target compounds in a selected solvent. The plant material is macerated in a solvent, which dissolves the desired compounds. The solvent is then evaporated to yield a crude extract.[15]

Causality Behind Experimental Choice: Solvent extraction is versatile and can be tailored to target compounds of varying polarities by selecting appropriate solvents (e.g., hexane for non-polar compounds, methanol or ethyl acetate for more polar compounds).[15][16] This method is particularly useful for isolating compounds like the more polar this compound-1,3,8-triol, which are not efficiently extracted by steam distillation.[7]

Experimental Protocol: Maceration and Liquid-Liquid Partitioning for this compound-1,3,8-triol from Mentha canadensis

-

Plant Material Preparation: Dried and powdered aerial parts of Mentha canadensis are used to maximize the surface area for extraction.[7][16]

-

Maceration: The powdered plant material (e.g., 100 g) is soaked in methanol (e.g., 1 L) at room temperature for 48-72 hours with occasional stirring. This process is repeated multiple times to ensure exhaustive extraction.[7][15]

-

Concentration: The combined methanolic filtrates are concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.[7]

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[16] The this compound-1,3,8-triol, being a polar compound, is expected to be enriched in the ethyl acetate fraction.[16]

-

Drying and Concentration: The ethyl acetate fraction is collected, dried over anhydrous sodium sulfate, and concentrated to yield a fraction enriched with the target compound.[16]

SFE is a modern, green extraction technique that utilizes a supercritical fluid, most commonly CO₂, as the solvent.[17][18]

Principle of Operation: Above its critical temperature and pressure (31.1°C and 73.8 bar for CO₂), a substance enters a supercritical state where it exhibits properties of both a liquid (high solvating power) and a gas (low viscosity and high diffusivity).[17][19] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract specific compounds.[18]

Causality Behind Experimental Choice: SFE offers several advantages over traditional methods, including the use of a non-toxic, non-flammable, and inexpensive solvent (CO₂), mild extraction temperatures that prevent degradation of thermolabile compounds, and high selectivity.[17][19] The solvent is easily removed by depressurization, leaving no residue in the final product.[18]

Purification and Fractionation: Isolating the Target Compound

The crude extracts or essential oils obtained from the initial extraction are complex mixtures. Further purification is necessary to isolate individual this compound compounds.

This technique is used to separate components of a liquid mixture based on differences in their boiling points.[20]

Principle of Operation: When a mixture is heated, the component with the lower boiling point will vaporize more readily. By using a fractionating column, which provides a large surface area for repeated vaporization-condensation cycles, a high degree of separation can be achieved between compounds with close boiling points.[21][22]

Causality Behind Experimental Choice: Fractional distillation is essential when the essential oil contains multiple this compound compounds with similar chemical properties but different boiling points.[21] For example, it can be used to separate limonene from other terpenes in citrus oils.[23] It is a crucial step in producing high-purity isolates.[21][24]

Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a complex mixture.[25]

Principle of Operation: The separation is based on the differential partitioning of the components between a stationary phase (packed in a column, e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) that flows through it.[25] Compounds with a higher affinity for the stationary phase will move more slowly down the column than compounds with a lower affinity, thus effecting separation.[7]

Causality Behind Experimental Choice: Column chromatography is indispensable for isolating specific this compound compounds, especially polar ones, from crude extracts.[7] By using a gradient elution, where the polarity of the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated.[16] This method is also crucial for separating isomers.

Experimental Protocol: Column Chromatography Purification of this compound-1,3,8-triol

-

Column Packing: A glass column is packed with a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.[7]

-

Sample Loading: The concentrated ethyl acetate fraction (from solvent extraction) is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.[16]

-

Elution: The column is eluted with a solvent system of gradually increasing polarity, for instance, a gradient of n-hexane and ethyl acetate.[16]

-

Fraction Collection: The eluate is collected in small fractions.

-

Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC). Fractions containing the same compound (as indicated by their TLC profiles) are pooled together.[7][16]

-

Concentration: The pooled fractions containing the purified this compound-1,3,8-triol are concentrated under reduced pressure to yield the isolated compound.[16]

Diagram of a General Natural Product Isolation Workflow

Caption: A systematic workflow for the isolation of natural products.

Part III: Conclusion and Future Perspectives

The rich biodiversity of the plant kingdom offers a vast reservoir of this compound compounds with significant potential for scientific research and commercial development. The successful isolation of these molecules is contingent upon a rational selection of extraction and purification techniques, guided by the specific physicochemical properties of the target compound and the nature of the botanical source. While traditional methods like steam distillation and solvent extraction remain robust and widely applicable, modern techniques such as supercritical fluid extraction are paving the way for more efficient, selective, and environmentally sustainable isolation processes. As analytical techniques continue to advance, the discovery and isolation of novel this compound compounds with unique biological activities will undoubtedly accelerate, further solidifying the importance of these natural products in drug discovery and development.

References

- A Technical Guide to the Proposed Biosynthesis of this compound-1,3,8-triol in Plants - Benchchem.

- Application Notes and Protocols for the Extraction and Isolation of this compound-1,3,8-triol

- Biosynthesis of (−)-menthol and related this compound monoterpenoids in...

- An In-Depth Technical Guide to the Biosynthesis of the this compound Skeleton in Plants - Benchchem.

- Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed.

- Application Notes and Protocols for the Isolation of this compound-1,3,8-triol

- Structural diversity and biosynthesis of plant derived this compound monoterpenes | Request PDF - ResearchG

- Essential Oils

- Terpene Extraction Methods: Steam Distill

- Why is fractional distillation important for cannabis and hemp extraction?.

- Unlocking the Potency: Exploring Fractional Distill

- Introducing Organic Chemistry Students to Natural Product Isolation Using Steam Distillation and Liquid Phase Extraction of Thymol, Camphor, and Citral, Monoterpenes Sharing a Unified Biosynthetic Precursor | Journal of Chemical Educ

- Fractional Distill

- A comparison of techniques for extracting monoterpenoids from Juniperus (Cupressaceae)

- SEPARATION OF TERPENES FROM LEMON ESSENTIAL OIL BY SELECTIVE FRACTION

- A Technical Guide to this compound-1,3,8-triol: Nomenclature, Properties, and Experimental Consider

- Fractional Distillation in Cannabis: What It Is and Why It M

- How to Isolate Cannabis Terpenes Using Steam Distill

- Application Note: Laboratory-Scale Purification of this compound-3,8-diol

- Structural diversity and biosynthesis of plant derived this compound monoterpenes.

- Separation techniques: Chrom

- Menthol - Wikipedia.

- Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds

- Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant M

- Supercritical fluid extraction - Wikipedia.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and Biotechnology of High-Value this compound Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Menthol - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. sonora.tamu.edu [sonora.tamu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]

- 13. thepressclub.co [thepressclub.co]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]

- 18. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]

- 19. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. marigoldscannabis.com [marigoldscannabis.com]

- 21. labrotovap.com [labrotovap.com]

- 22. Fractional Distillation Cannabis: Optimizing Cannabis Concentrates [sortingrobotics.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. rootsciences.com [rootsciences.com]

- 25. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of p-Menthane

An In-Depth Technical Guide to the Physical and Chemical Properties of p-Menthane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named 1-methyl-4-(1-methylethyl)-cyclohexane, is a saturated monocyclic monoterpene hydrocarbon.[1][2] As a fundamental parent structure, this compound forms the backbone of numerous naturally occurring and synthetic compounds, including limonene, menthol, and terpinene.[1] Its fully saturated cyclohexane ring makes it a relatively stable and non-polar molecule.[3][4] This guide provides a comprehensive overview of the core , methodologies for its synthesis and analysis, and essential safety information, tailored for professionals in research and development. This compound exists as two stereoisomers, cis and trans, depending on the spatial orientation of the methyl and isopropyl groups relative to the cyclohexane ring.[1]

Physical and Physicochemical Properties

This compound is a colorless liquid with a mild, fragrant odor, sometimes described as fennel-like.[2][5] Its non-polar nature dictates its solubility, being insoluble in water but soluble in many organic solvents such as alcohol, ether, benzene, and petroleum ether.[2][6][7] The key physical properties are summarized in the table below.

Table 1: Physical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀ | [3][6] |

| Molecular Weight | 140.27 g/mol | [6][7] |

| Appearance | Colorless clear liquid | [3][5] |

| Melting Point | -87.6 °C to -89.84 °C | [6][7][8] |

| Boiling Point | 168 °C to 171.7 °C | [5][8][9][10] |

| Density | ~0.80 g/cm³ at 20 °C | [7][8][10] |

| Vapor Pressure | 2.4-3.52 hPa at 20-25 °C | [6][8] |

| Flash Point | 40.5 °C to 48.36 °C | [5][6][9] |

| Refractive Index | ~1.4431 to 1.4556 at 20-22 °C | [7][8][9] |

| Water Solubility | Insoluble (<1 mg/mL) | [2][6][7] |

| LogP | 4.5 to 5.6 | [2][6][7] |

Chemical Properties and Reactivity

As a saturated aliphatic hydrocarbon, this compound is largely unreactive under normal conditions.[2][4] It is not affected by aqueous solutions of acids, alkalis, or most common oxidizing and reducing agents.[4]

Stereochemistry

This compound has two diastereomers: cis-p-menthane and trans-p-menthane. In the cis isomer, the methyl and isopropyl groups are on the same side of the cyclohexane ring's plane, while in the trans isomer, they are on opposite sides.[1] These isomers have very similar physical properties.[2]

Combustion

When ignited in the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water in a highly exothermic reaction.[3][4]

Reactivity with Strong Oxidizing Agents

While generally stable, this compound can be incompatible with strong oxidizing agents like nitric acid.[2][3][4] Such reactions can lead to charring of the hydrocarbon, followed by the potential ignition of unreacted material.[3][4]

Halogenation

Similar to other alkanes, this compound can undergo free-radical halogenation (e.g., with chlorine or bromine) under UV light or at high temperatures.[11][12] This substitution reaction is typically difficult to control and can result in a mixture of halogenated products.[12]

Methodologies for Synthesis and Purification

This compound is most commonly synthesized via the catalytic hydrogenation of related unsaturated monoterpenes like limonene, terpinols, or its aromatic analog, p-cymene.[2][6]

Experimental Protocol: Synthesis via Hydrogenation of Limonene

This protocol describes a representative lab-scale synthesis of this compound. The choice of a catalyst like Raney nickel or platinum is based on their high efficiency in saturating carbon-carbon double bonds.[2]

-

Reactor Setup : A high-pressure autoclave or a similar hydrogenation reactor is charged with limonene and a suitable solvent like ethanol.

-

Catalyst Addition : A catalytic amount of Raney nickel (or platinum on carbon), typically 1-5% by weight of the substrate, is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with air.

-

Hydrogenation : The reactor is sealed and purged several times with hydrogen gas to remove all air. The system is then pressurized with hydrogen (typically 50-100 atm) and heated to a temperature of 100-150 °C. The reaction is stirred vigorously to ensure efficient mixing and contact between the reactants and the catalyst.

-

Reaction Monitoring : The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up : After cooling to room temperature and carefully venting the excess hydrogen, the reaction mixture is filtered to remove the catalyst.

-

Purification : The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product with high purity.

Analytical Techniques for Characterization

The analysis and quality control of this compound primarily rely on chromatographic and spectroscopic methods.

Gas Chromatography (GC)

Gas chromatography is the foremost technique for assessing the purity of this compound and separating its cis and trans isomers.[13][14]

Illustrative GC Protocol:

-

System : A gas chromatograph equipped with a Flame Ionization Detector (FID) is standard. For more detailed analysis, a mass spectrometer (MS) detector can be used (GC-MS).[15]

-

Column : A non-polar capillary column (e.g., HP-5, DB-1, or similar) is typically used due to the non-polar nature of this compound.

-

Sample Preparation : The this compound sample is diluted in a volatile organic solvent like hexane or pentane.

-

Injection : A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation : The carrier gas (e.g., Helium or Hydrogen) transports the vaporized sample through the column. The separation of components is achieved based on their boiling points and interactions with the stationary phase. A typical oven temperature program might start at 50°C and ramp up to 200°C to ensure the elution of all components.

-

Detection : The FID detects the organic molecules as they elute from the column, generating a signal that is proportional to the amount of substance. The resulting chromatogram will show peaks corresponding to each component, with the area under each peak used for quantification.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of this compound would show signals in the aliphatic region (typically 0.5-2.0 ppm).[16][17] The isopropyl group would exhibit a characteristic doublet and a multiplet, while the methyl group would appear as a doublet. The cyclohexane ring protons would produce a complex series of overlapping multiplets. ¹³C NMR would show distinct signals for the different carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characteristic of a saturated hydrocarbon.[18][19] It would be dominated by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The absence of significant peaks in other regions (e.g., C=C, C=O, or O-H stretches) confirms the purity and saturated nature of the compound.[19]

-

Mass Spectrometry (MS) : In electron impact mass spectrometry (EI-MS), this compound would show a molecular ion peak (M⁺) at m/z 140.[7] The fragmentation pattern would be characterized by the loss of alkyl fragments, with a prominent peak corresponding to the loss of an isopropyl group (m/z 97) being highly characteristic.[7]

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air.[2][3]

-

Handling : It should be handled in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn to avoid contact with skin and eyes.[3]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from strong oxidizing agents.[2]

-

First Aid : In case of skin contact, wash off with soap and plenty of water.[3] If inhaled, move the person into fresh air.[3] In case of eye contact, rinse thoroughly with plenty of water.[3] If swallowed, do NOT induce vomiting and seek immediate medical attention.[3]

Applications

Due to its stability and mild odor, this compound is used as a low-odor nonpolar solvent or diluent for various materials like resins and waxes.[6] It also serves as a carrier in flavors and fragrances and as an intermediate in the manufacturing of other perfume and flavor compounds.[2][5][6]

References

- This compound (CAS 6069-98-3): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.

- Physical and chemical properties of this compound-1,3,8-triol. (n.d.). Benchchem.

- Ingredient: this compound-3,8-Diol. (n.d.). Caring Sunshine.

- 99-82-1(this compound) Product Description. (n.d.). ChemicalBook.

- This compound - Safety Data Sheet. (2025). ChemicalBook.

- 99-82-1 this compound C10H20, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Molbase.

- This compound - Chemical Compound. (n.d.). Mol-Instincts.

- Application Notes and Protocols for the Synthesis of this compound-3,8-diol from Citronellal. (n.d.). Benchchem.

- Application Notes & Protocols for the Analysis of this compound-1,3,8-triol by HPLC and GC-MS. (n.d.). Benchchem.

- 1-Methyl-4-isopropylcyclohexane. (n.d.). PubChem.

- Showing Compound this compound (FDB006180). (2010). FooDB.

- This compound. (n.d.). Wikipedia.

- Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. (2020). E3S Web of Conferences.

- This compound. (n.d.). Nippon Terpene Chemicals.

- This compound-3,8-diol - Safety Data Sheet. (2025). ChemicalBook.

- This compound. (n.d.). CAMEO Chemicals - NOAA.

- This compound-3,8-diol. (n.d.). Wikipedia.

- This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. (n.d.). eThermo Thermodynamics & Transport Properties Calculation.

- Method for producing para-menthane-3,8-diol. (1999). Google Patents.

- Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. (2021). PMC.

- This compound. (n.d.). Wikipédia.

- This compound-3,8-diol: mechanism of action, applications and safety. (2023). ChemicalBook.

- This compound-3,8-diol and Related Oil of Lemon Eucalyptus Compounds. (2014). Canada.ca.

- Ritter reaction in monoterpenes of the p-methane series. (1986). OSTI.GOV.

- This compound. (2025). ChemicalBook.

- Progress on Preparation and Application of this compound-1,8-diol monohydrate. (n.d.). Atlantis Press.

- Pmd or this compound-3,8-diol, a natural repulsive. (n.d.). Penn'Ty Bio.

- SAFETY DATA SHEET. (2017). Santa Cruz Biotechnology.

- Methane. (n.d.).

- Why this compound-3,8-diol is Your Next Key Insect Repellent Ingredient. (2025).

- Methane. (n.d.). Wikipedia.

- Analysis of Permanent Gases and Methane with the Agilent 6820 Gas Chromatograph Application. (n.d.). Agilent.

- Analysis of Permanent Gases and Methane with the Agilent 6820 Gas Chromatograph. (n.d.). ResearchGate.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.

- Establishment of analysis method for methane detection by gas chromatography. (2018).

- What reactions are associated with methane? (n.d.). CK-12 Foundation.

- 1H NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.

- Methane Analysis Gas Chromatography. (n.d.). Applied Technical Services.

- Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

- Aspects of Methane Chemistry. (1995). PIRE-ECCI.

- Spectroscopy: IR, NMR, Mass Spec. (n.d.). Leah4Sci.

Sources

- 1. This compound — Wikipédia [fr.wikipedia.org]

- 2. This compound | 99-82-1 [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. BuyChemJapan [old.buychemjapan.com]

- 6. scent.vn [scent.vn]

- 7. 1-Methyl-4-isopropylcyclohexane | C10H20 | CID 7459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 99-82-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. Methane - Wikipedia [en.wikipedia.org]

- 13. agilent.com [agilent.com]

- 14. atslab.com [atslab.com]

- 15. benchchem.com [benchchem.com]

- 16. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 17. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 18. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

p-Menthane derivatives and their functional groups

An In-depth Technical Guide to p-Menthane Derivatives and Their Functional Groups

Abstract

The this compound scaffold, a saturated monoterpenoid hydrocarbon, serves as the foundational structure for a vast and diverse class of natural and synthetic compounds.[1][2] Characterized by a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively, this framework allows for extensive functionalization, leading to derivatives with a wide array of chemical properties and biological activities.[3][4] These compounds are integral to numerous industries, from pharmaceuticals and agrochemicals to flavors and fragrances.[5][6] This technical guide provides an in-depth exploration of this compound derivatives, categorized by their principal functional groups. We will examine the influence of these functional groups on stereochemistry, reactivity, and application, with a focus on the causal relationships that guide synthetic strategies and functional utility for researchers, scientists, and drug development professionals.

The Core Scaffold: this compound

The this compound skeleton, systematically named 1-isopropyl-4-methylcyclohexane, is the saturated backbone from which all derivatives discussed herein are formed.[2] It is typically derived from the hydrogenation of naturally abundant monoterpenes like limonene, p-cymene, or phellandrene.[2] The cyclohexane ring exists in a stable chair conformation, and the substituents can be arranged in either cis or trans configurations, leading to diastereomers with distinct physical and biological properties. Understanding this foundational stereochemistry is critical, as the spatial orientation of appended functional groups dictates molecular interactions and, consequently, biological efficacy.[7]

Caption: The chemical structure of the this compound scaffold.

Functional Group Analysis of Key this compound Derivatives

The true diversity of this chemical class emerges from the introduction of functional groups onto the this compound ring. These groups modify the polarity, reactivity, and stereoelectronic profile of the parent molecule.

Alcohols and Diols: The Hydroxyl Influence

The addition of one or more hydroxyl (-OH) groups introduces polarity and hydrogen-bonding capabilities, dramatically altering the physicochemical properties of the hydrocarbon backbone.

-